
4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide, also known as CTDM, is a compound that has been synthesized and studied for its potential as a therapeutic agent. This compound belongs to the class of diazepanes, which are a group of compounds that have been found to have various biological activities. The purpose of
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Chemical Reactivity
Research in the field of heterocyclic chemistry often focuses on the synthesis and functionalization of thiophene derivatives due to their significance in medicinal chemistry and materials science. For instance, studies have shown the utility of thiophenyl derivatives in the synthesis of various heterocyclic frameworks, demonstrating the versatility of thiophene moieties in promoting cyclization reactions and enabling the construction of complex molecular architectures (Mohareb et al., 2004).
Applications in Drug Design and Pharmacology
The incorporation of thiophene and diazepane rings into drug molecules is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties. Compounds featuring thiophene and diazepane units have been evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. This underscores the relevance of such heterocyclic systems in the development of new therapeutic agents (Bhat et al., 2014).
Synthetic Methodologies
Advancements in synthetic methodologies have enabled the efficient construction of complex molecules containing thiophene and diazepane scaffolds. Techniques such as 1,3-dipolar cycloaddition, cyclopropanation, and Ugi reactions have been applied to generate a wide array of derivatives, showcasing the synthetic flexibility of these heterocyclic systems. These methodologies facilitate the rapid assembly of diverse molecular structures, potentially leading to compounds with novel biological activities (Egli et al., 2006).
Propiedades
IUPAC Name |
4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c19-15(16-12-14-6-2-11-20-14)18-8-3-7-17(9-10-18)13-4-1-5-13/h2,6,11,13H,1,3-5,7-10,12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTDHCLQRXYHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

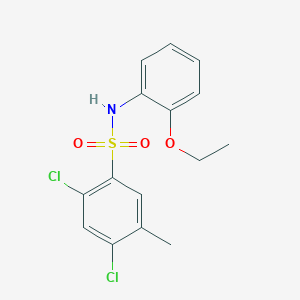
![ethyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2709525.png)
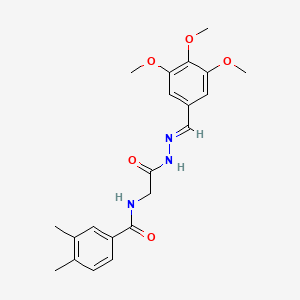
![N-cyclopentylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide](/img/structure/B2709528.png)

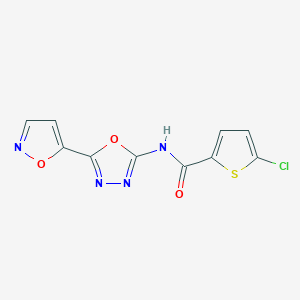
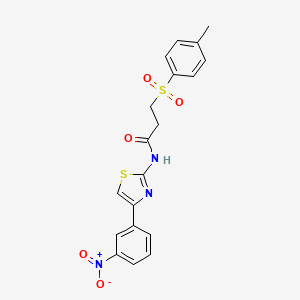
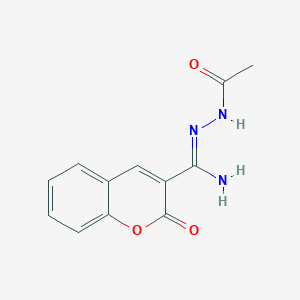
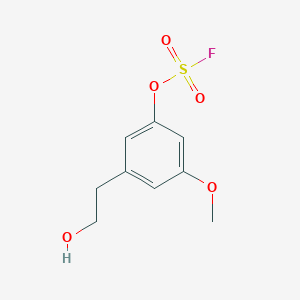
![Methyl 2-[(3-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2709537.png)


![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B2709541.png)
![2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide](/img/structure/B2709542.png)